molecular formula C19H17N3O4S B2506110 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941979-39-1

4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2506110
CAS No.: 941979-39-1
M. Wt: 383.42
InChI Key: BAWDPYIDQRFAHJ-UHFFFAOYSA-N
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Description

4-Acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone core. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the sulfonamide and acetyl groups makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its sulfonamide group is known for its antibacterial activity, and ongoing research aims to harness this property for the treatment of various infections.

Industry: Industrially, this compound can be used as a building block for the synthesis of more complex chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, is known to bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The acetyl group may also play a role in modulating the compound's biological activity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit key bacterial enzymes, disrupting essential metabolic pathways.

  • Receptor Binding: It may bind to specific receptors, triggering downstream signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

  • Sulfonamide Antibiotics: Other sulfonamide derivatives, such as sulfamethoxazole and sulfisoxazole, share similar antibacterial properties.

  • Pyridazinone Derivatives: Compounds like 1,3,4-thiadiazole derivatives also exhibit similar biological activities.

Uniqueness: What sets 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide apart is its specific molecular structure, which allows for unique interactions with biological targets. Its combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-acetyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(25,26)21-16-5-3-4-15(12-16)18-10-11-19(24)22(2)20-18/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWDPYIDQRFAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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